6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole
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Overview
Description
6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole is a complex organic compound known for its potential applications across various fields including chemistry, biology, and medicine. Its unique structural features include the indazole core, substituted with various functional groups that contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole involves multiple steps, typically starting with the functionalization of the indazole ring and followed by coupling reactions with the piperidine and pyridine moieties.
Functionalization of Indazole Ring
Starting with 2-methylindazole, introduce the 3-methoxy group through methoxylation.
Reaction conditions: Methanol as the solvent, with a catalyst such as sodium methoxide.
Coupling with Piperidine Moiety
Introduce the 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine group through a nucleophilic substitution reaction.
Reaction conditions: A base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the compound can be synthesized using automated batch reactors ensuring precise control over reaction conditions. Continuous flow reactors might also be employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions to form oxo derivatives.
Reduction: : Can be reduced to remove certain functional groups, altering its activity.
Substitution: : The chloropyridine moiety can undergo various nucleophilic substitution reactions, modifying the compound's properties.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) in acidic conditions.
Reduction: : Use of palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Employing reagents such as sodium hydride (NaH) in an anhydrous solvent.
Major Products Formed
Oxidation: : Formation of oxo derivatives with increased electrophilicity.
Reduction: : Simplified structures with modified pharmacological profiles.
Substitution: : Varied compounds with different substituents on the pyridine ring, influencing biological activity.
Scientific Research Applications
Chemistry
Used as a precursor in synthesizing complex organic molecules due to its reactive functional groups.
Biology
Investigated for its role as a potential inhibitor of specific biological pathways.
Medicine
Explored for its therapeutic potential in treating diseases, including as an anti-inflammatory or anti-cancer agent.
Industry
Utilized in the development of new materials and as a part of combinatorial chemistry libraries for drug discovery.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The 3-chloropyridin-4-yl group enhances binding affinity, while the indazole core contributes to its stability and activity. Mechanistic studies have shown that it can inhibit certain enzymatic pathways, impacting cellular processes like proliferation and inflammation.
Comparison with Similar Compounds
Uniqueness
Compared to similar indazole derivatives, 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole stands out due to its specific substituents which enhance its biological activity and selectivity.
List of Similar Compounds
2-methyl-3-methoxyindazole: : Similar core structure but different functional groups, affecting its activity.
4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine: : Shares the pyridine-piperidine moiety but lacks the indazole core, altering its applications and mechanisms.
This compound, with its intricate structure and diverse applications, exemplifies the intersection of organic chemistry and medicinal research, paving the way for novel therapeutic and industrial advancements.
Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3/c1-25-21(28-2)16-4-3-15(11-18(16)24-25)20(27)26-9-6-14(7-10-26)13-29-19-5-8-23-12-17(19)22/h3-5,8,11-12,14H,6-7,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDHBSGREFBCKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCC(CC3)COC4=C(C=NC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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